N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex organic compound that features a unique combination of furan, thieno[3,4-c]pyrazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Attachment of the Methoxyacetamido Group:
Furan-2-ylmethyl Substitution: The final step involves the substitution of the furan-2-ylmethyl group, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The thieno[3,4-c]pyrazole core can be reduced under hydrogenation conditions, affecting the double bonds within the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Reduced thieno[3,4-c]pyrazole derivatives.
Substitution Products: Various substituted acetamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the study of enzyme interactions and receptor binding.
Industry
Polymer Science: Potential use in the synthesis of novel polymers with specific properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and thieno[3,4-c]pyrazole moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide: Similar structure but with an amino group instead of the methoxyacetamido group.
N-(furan-2-ylmethyl)-2-(3-(2-hydroxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide: Contains a hydroxyacetamido group instead of the methoxyacetamido group.
Uniqueness
N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is unique due to the presence of the methoxyacetamido group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-7-14(21)17-15-11-8-24-9-12(11)18-19(15)6-13(20)16-5-10-3-2-4-23-10/h2-4H,5-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLDNUSAICXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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